molecular formula C16H15N3S2 B1344416 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 862649-72-7

4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344416
CAS No.: 862649-72-7
M. Wt: 313.4 g/mol
InChI Key: OPYPBMIYEQSDDE-UHFFFAOYSA-N
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Description

4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes an allyl group, a phenyl-substituted thiophene ring, and a triazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate starting materials such as acetophenone derivatives with sulfur and a base.

    Introduction of the Triazole Ring: The triazole ring is introduced via cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Allylation: The allyl group is introduced through nucleophilic substitution reactions using allyl halides.

    Final Assembly: The final compound is assembled by coupling the thiophene and triazole intermediates under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the triazole ring can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the thiophene or triazole rings.

    Substitution: The allyl group and phenyl ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Grignard reagents.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the triazole and thiophene rings suggests possible applications in antimicrobial, antifungal, and anticancer therapies.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-allyl-5-(4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group on the thiophene ring.

    4-allyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol: Lacks the phenyl group on the thiophene ring.

    4-allyl-5-(4-phenylthien-3-yl)-4H-1,2,4-triazole-3-one: Contains a carbonyl group instead of a thiol group.

Uniqueness

The uniqueness of 4-allyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the allyl and phenyl groups enhances its versatility in synthetic applications and its potential as a bioactive compound.

Properties

IUPAC Name

3-(5-methyl-4-phenylthiophen-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-3-9-19-15(17-18-16(19)20)13-10-21-11(2)14(13)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYPBMIYEQSDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C2=NNC(=S)N2CC=C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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